![molecular formula C19H16FNO6S B284972 Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284972.png)
Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as MAFS, is a synthetic compound that belongs to the class of benzofuran derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The mechanism of action of Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and neurodegeneration. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, this compound has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the expression of pro-inflammatory cytokines and cancer-related proteins. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments, including its high potency, low toxicity, and good bioavailability. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One potential direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its therapeutic efficacy and reduce its side effects. Another direction is the development of novel formulations and delivery systems to improve its bioavailability and target specific tissues and organs. Finally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound and to identify new therapeutic targets for its development as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It exhibits potent anti-inflammatory, anti-cancer, and neuroprotective activities by inhibiting various signaling pathways that are involved in inflammation, cancer, and neurodegeneration. This compound has several advantages for lab experiments, including its high potency, low toxicity, and good bioavailability. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization. Future research directions include the optimization of its pharmacokinetic and pharmacodynamic properties, the development of novel formulations and delivery systems, and the identification of new therapeutic targets.
Synthesemethoden
The synthesis of Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves a multi-step process that includes the reaction of 4-fluorobenzenesulfonyl chloride with 5-amino-2-methylbenzofuran-3-carboxylic acid, followed by acetylation with acetic anhydride and methylation with methyl iodide. The final product is purified using column chromatography and characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the expression of pro-inflammatory cytokines and cancer-related proteins. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C19H16FNO6S |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
methyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H16FNO6S/c1-11-18(19(23)26-3)16-10-14(6-9-17(16)27-11)21(12(2)22)28(24,25)15-7-4-13(20)5-8-15/h4-10H,1-3H3 |
InChI-Schlüssel |
SIECEMWBFFOOPV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)OC |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284889.png)
![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)

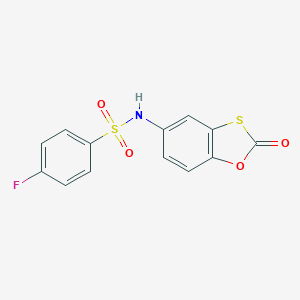
![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B284907.png)
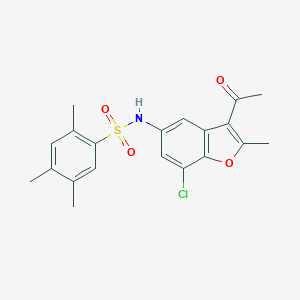

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B284910.png)
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)
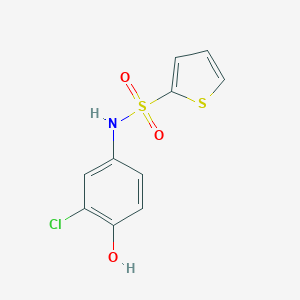
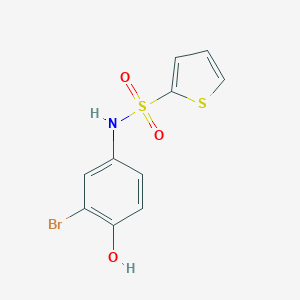
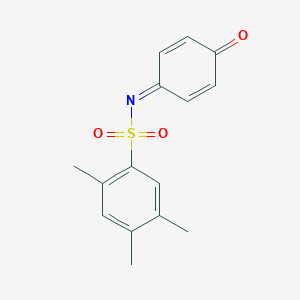
![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-naphthalenesulfonamide](/img/structure/B284922.png)
